Colubrinoside (colubrina asiatica)
Description
Natural Occurrence and Botanical Sources of Colubrinoside (B1202762)
Colubrinoside is isolated from Colubrina asiatica (L.) Brongn., a plant belonging to the Rhamnaceae family. wikipedia.org This species is a climbing shrub found in coastal areas across tropical regions, including East Africa, Asia, Australia, and the Pacific Islands. wikipedia.orgtheferns.info The common names for this plant include latherleaf, Asian nakedwood, and Asian snakewood. wikipedia.org
The leaves of Colubrina asiatica are the primary source of colubrinoside. nih.govacs.org The plant is known for its content of saponins (B1172615), which are responsible for the lathering properties of its leaves when crushed in water. cabidigitallibrary.org In addition to colubrinoside, the leaves also contain other related saponins and flavonoid glycosides. acs.orgacs.org
Table 1: Botanical Sources of Colubrinoside
| Plant Species | Family | Part of Plant |
|---|
Biochemical Classification and Core Structural Features of Colubrinoside
Colubrinoside is classified as a triterpenoid (B12794562) saponin (B1150181). nih.govnih.gov Saponins are a class of chemical compounds that are glycosides of a triterpene or steroid aglycone. In the case of colubrinoside, the aglycone is jujubogenin (B1254797). nih.gov
The core structure of colubrinoside consists of the jujubogenin aglycone linked to a complex sugar chain. Specifically, it is identified as jujubogenin-3-O-[2-O-acetyl-3-O-(3-O-beta-D-xylopyranosyl-4-O-acetyl-beta-D-glucopyranosyl)-alpha-L-arabinoside]. nih.gov This intricate structure includes acetyl groups and multiple sugar moieties, namely D-glucose, L-arabinose, and D-xylose, which are released upon acid hydrolysis. thieme-connect.com The presence of these functional groups and the specific arrangement of the sugar chain are crucial to its chemical identity and biological properties.
Table 2: Biochemical Classification and Structural Features of Colubrinoside
| Classification | Aglycone | Sugar Moieties | Key Functional Groups |
|---|
Historical Trajectory and Current Landscape of Colubrinoside Research
The investigation into the chemical constituents of Colubrina asiatica was partly prompted by the traditional use of its leaves as a detergent, suggesting the presence of saponins. thieme-connect.com Early pharmacological screening of extracts from the plant revealed sedative activity, which spurred further investigation into its active compounds. thieme-connect.com
The isolation and structural elucidation of colubrinoside were first reported in the early 1980s. nih.gov Researchers utilized techniques such as 13C-NMR spectroscopy to determine its complex structure. nih.gov This initial work also identified a related saponin, colubrin (B1207838), from the same plant source. nih.gov
Subsequent research has focused on identifying other related jujubogenin glycosides from Colubrina asiatica. For instance, studies have led to the isolation of new derivatives, including 3''-O-acetylcolubrin, 3'',2'''-O-diacetylcolubrin, and 3''-O-acetyl-6''-O-trans-crotonylcolubrin. acs.orgnih.gov These findings indicate a diversity of saponins within this plant species, with variations in the acetyl and other ester functional groups attached to the sugar chains. acs.orgacs.org
Current research continues to explore the chemical diversity of Colubrina asiatica and the potential pharmacological properties of its isolated compounds, including colubrinoside and its analogues. The focus remains on further understanding the structure-activity relationships of these complex natural products.
Structure
2D Structure
Properties
CAS No. |
87834-10-4 |
|---|---|
Molecular Formula |
C50H78O19 |
Molecular Weight |
983.1 g/mol |
IUPAC Name |
[6-[3-acetyloxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C50H78O19/c1-23(2)16-26-17-48(9,59)41-27-10-11-32-46(7)14-13-33(45(5,6)31(46)12-15-47(32,8)49(27)21-50(41,69-26)62-22-49)66-44-40(64-25(4)53)37(29(55)20-61-44)67-43-36(58)39(38(63-24(3)52)30(18-51)65-43)68-42-35(57)34(56)28(54)19-60-42/h16,26-44,51,54-59H,10-15,17-22H2,1-9H3 |
InChI Key |
XZQXLJBNWHQGAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)OC(=O)C)OC9C(C(C(CO9)O)O)O)O)OC(=O)C)C)(C)O)C |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Colubrinoside
In Planta Biosynthesis of Triterpenoid (B12794562) Saponins (B1172615) (Colubrinoside as an Example)
The biosynthesis of triterpenoid saponins like colubrinoside (B1202762) is a multi-step process that occurs within the plant cells, primarily thought to be localized in the cytoplasm and endoplasmic reticulum. This pathway is a branch of the larger isoprenoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites. nih.gov
The initial stages of the pathway lead to the formation of a C30 precursor, 2,3-oxidosqualene (B107256). This linear molecule then undergoes a crucial cyclization step to form the characteristic polycyclic triterpenoid skeleton. In the case of colubrinoside, which is a dammarane-type saponin (B1150181), the aglycone (the non-sugar part) is jujubogenin (B1254797). The formation of the dammarane (B1241002) skeleton is a key branching point from the biosynthesis of other triterpenoids like sterols. nih.gov
Following the creation of the basic triterpenoid backbone, a series of post-cyclization modifications occur. These modifications are critical for the final structure and activity of the saponin and include oxidations, hydroxylations, and glycosylations. These reactions are catalyzed by specific families of enzymes, which add functional groups at precise positions on the triterpenoid scaffold. The final step in the biosynthesis of colubrinoside is the attachment of sugar moieties to the jujubogenin aglycone, a process known as glycosylation. This process not only increases the solubility of the molecule but also significantly influences its biological properties.
Identification of Precursor Compounds and Associated Enzymatic Catalysis
The biosynthesis of colubrinoside begins with simple precursor molecules that are channeled into the isoprenoid pathway. While direct studies on Colubrina asiatica are limited, the general pathway for triterpenoid saponin biosynthesis is well-established and can be extrapolated to understand colubrinoside formation.
The key precursor for all triterpenoids is 2,3-oxidosqualene . This molecule is synthesized from acetyl-CoA through the mevalonate (B85504) (MVA) pathway in the cytoplasm. A series of enzymatic reactions, involving enzymes such as HMG-CoA reductase and squalene (B77637) synthase, lead to the formation of squalene, which is then epoxidized to 2,3-oxidosqualene by squalene epoxidase.
The cyclization of 2,3-oxidosqualene is a pivotal step. In the case of dammarane-type saponins like colubrinoside, the enzyme dammarenediol-II synthase is responsible for catalyzing this cyclization to form dammarenediol-II. This compound serves as a crucial intermediate.
Subsequent modifications of the dammarane skeleton are carried out by cytochrome P450 monooxygenases (P450s) . These enzymes are responsible for the hydroxylation and oxidation of the triterpenoid backbone to form the specific aglycone, jujubogenin. While the exact P450s in Colubrina asiatica have not been identified, studies on other plants suggest that members of the CYP716 and CYP72 families are often involved in the oxidation of triterpenoid skeletons. nih.gov
The final step is the glycosylation of the jujubogenin aglycone, which is catalyzed by UDP-glycosyltransferases (UGTs) . These enzymes transfer sugar molecules from an activated sugar donor, such as UDP-glucose, to the aglycone. The specific UGTs responsible for attaching the sugar chain to jujubogenin to form colubrinoside in Colubrina asiatica remain to be characterized. However, research in related species like Ziziphus jujuba has identified UGTs involved in the glycosylation of similar saponins. uniprot.org
Table 1: Key Precursors and Enzymes in the Putative Biosynthesis of Colubrinoside
| Step | Precursor/Intermediate | Enzyme Class | Specific Enzyme (Putative) | Function |
| 1 | Acetyl-CoA | Various | HMG-CoA reductase, Squalene synthase, Squalene epoxidase | Synthesis of 2,3-oxidosqualene |
| 2 | 2,3-Oxidosqualene | Oxidosqualene cyclase | Dammarenediol-II synthase | Cyclization to form the dammarane skeleton |
| 3 | Dammarenediol-II | Cytochrome P450 Monooxygenase | CYP716 and CYP72 family members | Oxidation and hydroxylation to form jujubogenin |
| 4 | Jujubogenin | UDP-Glycosyltransferase | UGT family members | Attachment of sugar moieties to form colubrinoside |
Genetic and Environmental Factors Influencing Colubrinoside Production
The production of colubrinoside in Colubrina asiatica is not static and can be influenced by a variety of genetic and environmental factors. These factors can affect the expression of the biosynthetic genes and the activity of the enzymes involved in the pathway, ultimately leading to variations in the accumulation of the compound.
Genetic Factors: The genetic makeup of the individual plant plays a crucial role in its capacity to produce colubrinoside. Variations in the genes encoding the biosynthetic enzymes can lead to differences in their efficiency and substrate specificity, resulting in different levels and types of saponins being produced. For instance, different ecotypes or varieties of Colubrina asiatica may exhibit distinct colubrinoside profiles. While specific genetic studies on colubrinoside production are lacking, research on other saponin-producing plants has shown that the genetic regulation of the pathway is complex and involves transcription factors that can upregulate or downregulate the expression of the biosynthetic genes.
Environmental Factors: A range of environmental stimuli can impact the production of secondary metabolites like colubrinoside, which are often involved in the plant's defense mechanisms.
Elicitors: Biotic and abiotic elicitors, such as microbial infections or mechanical wounding, can trigger a defense response in the plant, leading to an increased production of saponins. Methyl jasmonate (MeJA) , a plant signaling molecule involved in defense responses, has been shown to induce the expression of genes in the triterpenoid saponin biosynthetic pathway in other plant species. nih.govnih.gov It is plausible that MeJA or similar signaling molecules play a role in regulating colubrinoside production in Colubrina asiatica.
Light: The intensity, quality, and duration of light can influence the production of secondary metabolites. Light is the energy source for photosynthesis, which provides the primary metabolites that are precursors for the isoprenoid pathway.
Nutrient Availability: The availability of essential nutrients in the soil can impact plant growth and the allocation of resources to secondary metabolism. Deficiencies or excesses of certain nutrients could potentially influence the production of colubrinoside.
Table 2: Potential Factors Influencing Colubrinoside Production
| Factor Category | Specific Factor | Potential Effect on Colubrinoside Production |
| Genetic | Genetic variation within the species | Differences in the levels and types of saponins produced. |
| Transcription factors | Regulation of the expression of biosynthetic genes. | |
| Environmental | Methyl Jasmonate (Elicitor) | Induction of biosynthetic gene expression, leading to increased production. |
| Light (Intensity, Quality, Duration) | Influence on the availability of precursors from primary metabolism. | |
| Temperature | Affects enzyme kinetics and can act as a stressor to induce production. | |
| Nutrient Availability | Impacts overall plant health and resource allocation to secondary metabolism. |
Preclinical Pharmacological Investigations of Colubrinoside
Anti-inflammatory Efficacy Studies in in vitro and in vivo Models
While direct studies on the anti-inflammatory effects of isolated colubrinoside (B1202762) are limited, research on extracts from Colubrina asiatica suggests potential anti-inflammatory activity. The anti-inflammatory properties of plant-derived compounds are often evaluated through their ability to inhibit enzymes and mediators involved in the inflammatory cascade.
Future in vitro studies on colubrinoside could involve assessing its impact on key inflammatory markers in cell lines such as RAW 264.7 macrophages. Such studies would typically measure the inhibition of nitric oxide (NO) production, as well as the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
In vivo models, such as carrageenan-induced paw edema in rodents, are standard for evaluating the anti-inflammatory potential of new compounds. In such a model, the reduction in paw swelling after administration of colubrinoside would indicate its anti-inflammatory efficacy.
Antimicrobial Activity Assessments against Pathogenic Microorganisms
The antimicrobial potential of compounds is a significant area of pharmacological research. Studies on the essential oil and aqueous extracts of Colubrina asiatica have demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. scialert.net
A study on the aqueous extract of Colubrina asiatica showed antimicrobial activity against various microorganisms. scialert.net To specifically determine the antimicrobial efficacy of colubrinoside, further studies are required to determine its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Potential Pathogenic Microorganisms for Antimicrobial Activity Assessment of Colubrinoside
| Category | Microorganism |
| Gram-positive | Staphylococcus aureus |
| Bacillus subtilis | |
| Gram-negative | Escherichia coli |
| Pseudomonas aeruginosa | |
| Fungi | Candida albicans |
Antioxidant System Modulation and Reactive Oxygen Species Scavenging
Research has indicated that aqueous extracts of Colubrina asiatica possess significant antioxidant properties. researchgate.net These extracts have shown the ability to scavenge various free radicals and chelate metals. scialert.netresearchgate.net The antioxidant activity is often attributed to the presence of phenolic compounds within the plant. researchgate.net
The antioxidant potential of a compound can be quantified using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These tests measure the ability of the compound to donate an electron or hydrogen atom to neutralize free radicals. A study on the aqueous extract of Colubrina asiatica demonstrated potent free radical scavenging activity, with a 98% inhibition of linoleic acid peroxidation at a concentration of 250 µg/mL. researchgate.net The extract also showed effective reducing power and scavenging of superoxide (B77818) anion radicals and hydrogen peroxide. researchgate.net
Neuropharmacological Research: Sedative and Anxiolytic Potential of Colubrinoside
Significant preclinical research has been conducted on the neuropharmacological effects of saponins (B1172615) isolated from Colubrina asiatica, including colubrinoside and a related compound, colubrin (B1207838). thieme-connect.comthieme-connect.com These studies have revealed sedative and anxiolytic-like properties.
A key study demonstrated that both colubrinoside and colubrin inhibit the spontaneous motility of mice, even at low doses. thieme-connect.comthieme-connect.com This reduction in motor activity is a classic indicator of sedative effects. Furthermore, the saponins exhibited an antagonistic effect against amphetamine, a central nervous system stimulant, and a synergistic effect with chlordiazepoxide, a known anxiolytic drug. thieme-connect.comthieme-connect.com These findings suggest that colubrinoside may act on pathways in the central nervous system that regulate sedation and anxiety.
Table 2: Neuropharmacological Effects of Saponins from Colubrina asiatica in Mice
| Compound | Effect on Spontaneous Motility | Interaction with Amphetamine | Interaction with Chlordiazepoxide |
| Colubrinoside | Inhibition | Antagonistic | Synergistic |
| Colubrin | Inhibition | Antagonistic | Synergistic |
Investigation of Other Emerging Biological Activities of Colubrinoside
Several other compounds, including triterpene acids and steroids, have been isolated from the branches and roots of Colubrina asiatica. nih.govnih.gov Some of these compounds have demonstrated noteworthy biological activities. For instance, certain triterpenes have shown antimalarial activity against Plasmodium falciparum and antimycobacterial activity against Mycobacterium tuberculosis. nih.govnih.gov Additionally, some of the isolated compounds have exhibited weak cytotoxic activity against various cancer cell lines. nih.govnih.gov The fruits of Colubrina asiatica are also known to contain saponins and have been traditionally used as a fish poison. theferns.info
These emerging activities, while not yet specifically attributed to colubrinoside, highlight the rich chemical diversity of Colubrina asiatica and suggest that its constituent compounds may have a broad range of biological effects worthy of further investigation.
Mechanistic Elucidation of Colubrinoside Action
Cellular and Molecular Signaling Pathway Modulation by Colubrinoside (B1202762)
The anti-inflammatory properties of many natural compounds, including triterpenoid (B12794562) saponins (B1172615), are often attributed to their ability to interfere with pro-inflammatory signaling cascades. While direct evidence for Colubrinoside is limited, the activities of structurally similar saponins suggest potential mechanisms of action.
Triterpenoid saponins have been shown to modulate the production of key inflammatory mediators. For instance, extracts from plants containing these saponins have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). These cytokines are pivotal in orchestrating the inflammatory response.
Furthermore, the activity of enzymes that synthesize inflammatory molecules, such as cyclooxygenase-2 (COX-2), is a critical target for anti-inflammatory agents. Saponins have been reported to inhibit COX enzymes, thereby reducing the production of prostaglandins, which are key players in inflammation and pain. nih.gov For example, a study on the diterpenoid furanolactone columbin (B190815), while not a saponin (B1150181), demonstrated inhibitory activity against COX-1 and COX-2 enzymes and a reduction in nitric oxide (NO) production, another important inflammatory mediator. nih.gov
| Compound/Extract | Effect on Cytokine/Enzyme Activity | Reference |
| Triterpenoid Saponins (general) | Inhibition of COX/LOX enzymes | nih.gov |
| Columbin | Inhibition of COX-1 and COX-2, reduced NO production | nih.gov |
| Anadenanthera colubrina leaf extract | Inhibition of nitric oxide and TNF-α production | nih.gov |
Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are crucial transcription factors that regulate the expression of a wide array of genes involved in inflammation and immune responses. The inhibition of these transcription factors is a key mechanism for many anti-inflammatory compounds.
Research on various saponins has demonstrated their ability to suppress the activation of NF-κB. nih.gov This is often achieved by preventing the degradation of its inhibitory subunit, IκBα, which in turn blocks the translocation of NF-κB to the nucleus where it would otherwise activate pro-inflammatory gene transcription.
Similarly, the AP-1 signaling pathway can be modulated by natural compounds. While direct studies on Colubrinoside's effect on AP-1 are lacking, other plant-derived compounds have been shown to inhibit AP-1 activation, often through the modulation of upstream signaling kinases.
The Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. There is growing evidence of crosstalk between the PI3K/Akt pathway and inflammatory signaling. For instance, activation of this pathway can influence the activity of NF-κB.
While there is no direct evidence linking Colubrinoside to the PI3K/Akt pathway, other natural compounds have been shown to modulate this pathway as part of their biological activity. For example, some compounds may exert their effects by inhibiting PI3K/Akt signaling, which can lead to downstream effects on cell survival and inflammation.
The Mitogen-Activated Protein Kinase (MAPK) cascades, which include pathways involving ERK, JNK, and p38 kinases, are central to the regulation of a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The regulation of MAPK pathways is a common mechanism of action for many bioactive compounds.
Saponins have been shown to modulate MAPK signaling pathways. nih.gov By inhibiting the phosphorylation and activation of key MAPK proteins, these compounds can suppress the downstream activation of transcription factors like AP-1 and NF-κB, thereby attenuating the inflammatory response. The specific effects can vary depending on the compound and the cell type.
Identification of Specific Molecular Targets of Colubrinoside
Identifying the direct molecular targets of a compound is crucial for a complete understanding of its mechanism of action. For Colubrinoside, this area of research is still in its infancy.
Receptor-ligand interaction profiling is a powerful tool to identify the specific proteins that a compound binds to. This can be achieved through various experimental and computational methods. Molecular docking studies, for instance, can predict the binding affinity of a ligand to the active site of a target protein.
While specific receptor-ligand interaction profiling for Colubrinoside is not yet widely reported, studies on other saponins and natural compounds provide a blueprint for how such investigations could be conducted. For example, molecular docking has been used to predict the interaction of the diterpenoid columbin with COX-2, identifying key amino acid residues involved in the binding. nih.gov Similar in silico studies could be applied to Colubrinoside to predict its potential molecular targets within the inflammatory pathways.
Enzyme Modulation and Kinetic Studies
There is currently no available scientific literature detailing the effects of Colubrinoside on specific enzymes or providing kinetic data to describe its potential inhibitory or activatory properties. The study of enzyme kinetics is fundamental to understanding how a compound might influence biological pathways, but such investigations have not been reported for Colubrinoside. wikipedia.orgkhanacademy.orgyoutube.comnih.govyoutube.com
Protein-Protein Interaction Network Analysis (PPI) in Colubrinoside Research
Analysis of protein-protein interaction (PPI) networks is a powerful tool in modern biology to understand the complex interplay of proteins within a cell and how a compound might modulate these interactions. nih.govbiorxiv.orgnih.govyoutube.comyoutube.com However, there are no published studies that have utilized PPI analysis to investigate the molecular targets or pathways affected by Colubrinoside.
Cellular Responses in Experimental Models
Detailed studies on the cellular responses to Colubrinoside in specific experimental models are lacking in the current scientific literature.
Effects on Cell Proliferation and Apoptosis in Disease Models (e.g., Cancer)
While some compounds from Colubrina asiatica have demonstrated weak cytotoxicity, specific data on how Colubrinoside affects cell proliferation and apoptosis in cancer models is not available. nih.govnih.govnih.gov Understanding whether a compound induces programmed cell death (apoptosis) or inhibits cell growth is crucial for assessing its therapeutic potential.
Studies in Established Cell Lines (e.g., COLO 205, MCF-7, Suspension Cell Lines)
Specific research on the effects of Colubrinoside on the human colorectal adenocarcinoma cell line COLO 205, the human breast cancer cell line MCF-7, or other suspension cell lines has not been reported. nih.govcellosaurus.orgculturecollections.org.uknih.govcytion.comaltogenlabs.comsigmaaldrich.comthermofisher.com Although these cell lines are standard models in cancer research, their response to Colubrinoside has not been documented.
Advanced Analytical and Synthetic Methodologies in Colubrinoside Research
Advanced Chromatographic and Spectroscopic Approaches for Colubrinoside (B1202762) Isolation and Structural Confirmation
The journey from a crude plant extract to a pure, structurally defined compound like colubrinoside is paved with advanced separation and analytical technologies. The isolation and structural elucidation of triterpenoid (B12794562) saponins (B1172615), a class to which colubrinoside belongs, are challenging due to their complex structures and the presence of numerous closely related isomers in the natural source.
Modern chromatographic techniques are indispensable for the initial separation and purification of colubrinoside. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this process, often used in multiple stages to fractionate the extract and isolate the compound of interest. The choice of stationary and mobile phases is critical and is optimized to achieve the best separation of saponins with subtle structural differences. For instance, a rapid and accurate HPLC method was developed for the isolation of asiaticoside, another triterpenoid saponin (B1150181), from Centella asiatica, highlighting the power of this technique. researchgate.net
Once a pure compound is obtained, its chemical structure is pieced together using a suite of spectroscopic methods. Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides the molecular weight and fragmentation patterns that offer initial clues about the aglycone and sugar moieties. researchgate.nettaylorandfrancis.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of complex natural products like colubrinoside. taylorandfrancis.comhyphadiscovery.com A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) is employed to assemble the complete molecular puzzle. iomcworld.comresearchgate.netnih.gov These techniques allow chemists to map out the carbon skeleton, determine the stereochemistry, and identify the types and attachment points of the sugar units. For example, the structure of a new ceanothane-type triterpenoid saponin from Gouania leptostachya was successfully determined using this comprehensive NMR approach. nih.gov
| Technique | Application in Colubrinoside Research | Information Gained |
| HPLC | Isolation and purification from Colubrina asiatica extract. | Pure colubrinoside compound. |
| LC-MS | Molecular weight determination and initial structural analysis. | Molecular formula, fragmentation patterns of aglycone and sugar chains. |
| ¹H NMR | Identifies all proton environments in the molecule. | Proton chemical shifts, coupling constants, and stereochemical relationships. |
| ¹³C NMR | Identifies all carbon environments in the molecule. | Carbon skeleton, presence of specific functional groups. |
| COSY | Maps proton-proton correlations through bonds. | Identifies adjacent protons, helps trace out spin systems. |
| HSQC | Correlates protons with their directly attached carbons. | Assigns protons to their corresponding carbons. |
| HMBC | Shows long-range correlations between protons and carbons. | Establishes connectivity across quaternary carbons and between the aglycone and sugar units. |
| NOESY | Identifies protons that are close in space. | Provides information on the 3D structure and stereochemistry. |
Total Synthesis and Semi-Synthetic Approaches to Colubrinoside and its Analogs
The total synthesis of a complex natural product like colubrinoside is a formidable challenge in organic chemistry. It requires the development of highly selective reactions to construct the intricate polycyclic aglycone and to install the numerous stereocenters with the correct configuration. While a complete total synthesis of colubrinoside has not been widely reported, the general strategies for assembling such molecules are well-established and would be applicable. youtube.comyoutube.comyoutube.comnih.govsoton.ac.uk
A retrosynthetic analysis would likely disconnect the molecule at the glycosidic linkages first, separating the synthetic problem into the preparation of the aglycone and the sugar moieties. The synthesis of the ceanothane-type triterpenoid core would involve the careful construction of its multiple rings and stereocenters, a task that often relies on powerful reactions like the Diels-Alder cycloaddition, aldol (B89426) reactions, and various cyclization strategies.
Semi-synthesis, on the other hand, starts with the naturally isolated colubrinoside or a related compound and modifies it chemically. This approach is often more practical for producing analogs for structure-activity relationship (SAR) studies. These studies are crucial for identifying the parts of the molecule that are essential for its biological activity and for designing new, potentially more potent or selective compounds.
Regioselective Glycosylation and Aglycone Modification Strategies for Colubrinoside Derivative Development
The sugar chains (glycans) and the non-sugar aglycone of saponins play critical roles in their biological activities. The development of derivatives through targeted chemical modifications of these parts is a key area of research.
Regioselective Glycosylation refers to the precise attachment of sugar units to specific positions on the aglycone. This is a significant challenge due to the multiple hydroxyl groups present on the triterpenoid skeleton. Modern synthetic chemistry employs protecting group strategies and specialized glycosylation methods to achieve this control. The biosynthesis of saponins in plants offers clues, as enzymes like glycosyltransferases exhibit remarkable regioselectivity. numberanalytics.com
Aglycone Modification involves altering the triterpenoid core itself. This can include oxidation, reduction, or the introduction of new functional groups at specific sites. These modifications can significantly impact the compound's biological properties. For instance, the oxidation of the aglycone is a key step in the biosynthesis of different types of saponins, leading to diverse biological activities. nih.gov The study of saponin biotransformation by microorganisms can also provide novel derivatives through specific aglycone modifications. nih.gov
| Modification Strategy | Description | Goal |
| Regioselective Glycosylation | Attaching sugar molecules to specific hydroxyl groups on the colubrinoside aglycone. | Investigate the role of sugar chains in bioactivity; create novel analogs. |
| Aglycone Modification | Chemical alteration of the triterpenoid skeleton (e.g., oxidation, reduction). | Modulate biological activity; improve pharmacokinetic properties. |
| Semi-synthesis | Using naturally isolated colubrinoside as a starting material for chemical modifications. | Generate a library of derivatives for structure-activity relationship studies. |
Computational Modeling and in silico Drug Design for Colubrinoside Research
In recent years, computational approaches have become an integral part of natural product research, accelerating the discovery and development of new drugs. jksus.orgmdpi.comnih.govmdpi.comijpsdronline.com
Molecular Docking is a computational technique that predicts how a small molecule, like colubrinoside, binds to a specific protein target. This can provide insights into the mechanism of action and help to explain its observed biological activities. For example, molecular docking was used to suggest that a new ceanothane-type triterpenoid saponin inhibits nitric oxide production by interacting with the COX-2 protein. nih.govjmb.or.kr
In Silico ADMET Prediction involves using computer models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This can help to identify potential liabilities early in the drug discovery process and guide the design of derivatives with improved pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov By building a mathematical model, QSAR can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.
These computational tools, when used in conjunction with experimental data, provide a powerful platform for understanding the therapeutic potential of colubrinoside and for the rational design of new and improved derivatives.
Challenges and Future Directions in Colubrinoside Research
Methodological Considerations and Standardization in Preclinical Research for Colubrinoside (B1202762)
The preclinical phase of drug development is a critical step for evaluating the efficacy and safety of a new compound before it can be tested in humans. texilajournal.com However, this stage is marked by significant challenges that can impede progress, particularly for natural products like colubrinoside. biobostonconsulting.com The journey from basic research to clinical application is often hindered by a lack of standardized methodologies, which can lead to inconsistent and difficult-to-compare results. nih.gov
One of the primary difficulties in preclinical research is the selection of appropriate animal models that can accurately predict human responses. texilajournal.combiobostonconsulting.com The physiological and metabolic differences between species can lead to discrepancies in how a compound like colubrinoside is processed and the effects it produces. texilajournal.com Furthermore, preclinical studies often utilize young, healthy animals, which may not accurately represent the complexity of human patients who are often older and have underlying health conditions. nih.gov For a compound derived from a plant with a history of traditional use, it is crucial to establish a rigorous framework for testing that accounts for these variables.
Table 1: Key Methodological Challenges in Colubrinoside Preclinical Research
| Challenge | Description | Potential Solution |
|---|---|---|
| Model Selection | Animal models may not accurately predict human responses to colubrinoside due to species differences. texilajournal.combiobostonconsulting.com | Utilize a range of in vitro models and multiple relevant animal models; develop advanced models like organoids. |
| Compound Consistency | Variations in extraction and purification can lead to inconsistencies in the purity and composition of colubrinoside samples. | Establish and adhere to standardized protocols for extraction, isolation, and characterization of the compound. |
| Biomarker Development | Lack of validated biomarkers makes it difficult to measure the therapeutic effect and translate findings from bench to bedside. nih.gov | Invest in the discovery and validation of translatable pharmacodynamic biomarkers specific to colubrinoside's mechanism. |
| Reproducibility | Non-standardized study designs and methodologies hinder the ability to reproduce and compare findings across different laboratories. nih.gov | Promote the adoption of common guidelines and protocols for preclinical studies on natural products. |
Unraveling Complex Polypharmacological Profiles of Colubrinoside
Polypharmacology is the principle that a single drug molecule can interact with multiple targets within the body. nih.gov This is a common characteristic of natural products, which often possess complex chemical structures evolved to interact with various biological pathways. nih.gov Colubrinoside, as a triterpenoid (B12794562) saponin (B1150181), is likely to exhibit such a polypharmacological profile, acting on several proteins or pathways simultaneously rather than a single target. nih.govnih.gov
This multi-targeting nature can be a significant therapeutic advantage, especially for complex, multifactorial diseases like cancer or chronic inflammatory conditions. nih.gov By modulating multiple nodes in a disease network, a polypharmacological agent could offer greater efficacy and a lower likelihood of developing drug resistance compared to a highly specific single-target drug. For instance, many natural compounds with anti-cancer properties, such as withanolides, act on various pathways involved in cell proliferation, apoptosis, and metastasis. nih.gov
However, this complexity also presents a formidable challenge. Identifying the full spectrum of molecular targets for colubrinoside requires a sophisticated and integrated approach, combining computational predictions with experimental validation. nih.govnih.gov Techniques such as affinity chromatography, proteomics, and genetic screening can help to deconstruct the compound's mechanism of action. Understanding the extent to which colubrinoside interacts with each target is crucial for predicting both its therapeutic effects and potential off-target adverse effects. nih.gov
Table 2: Potential Polypharmacological Targets for Triterpenoid Saponins (B1172615)
| Target Class | Potential Effect | Relevance to Disease |
|---|---|---|
| Inflammatory Enzymes | Inhibition of enzymes like COX-2 and LOX | Anti-inflammatory, Cancer prevention |
| Kinases | Modulation of signaling pathways (e.g., MAPK, PI3K/Akt) | Cancer, Neurodegenerative diseases |
| Transcription Factors | Regulation of gene expression (e.g., NF-κB, Nrf2) | Inflammation, Oxidative stress, Cancer |
| Apoptosis Regulators | Induction of programmed cell death (e.g., caspases, Bcl-2 family) | Cancer therapy |
Exploring Novel Therapeutic Avenues and Disease Models for Colubrinoside
The traditional uses of Colubrina asiatica may offer initial clues, but a systematic exploration is needed to uncover the full therapeutic potential of colubrinoside. bugwoodcloud.org The process of bioprospecting involves screening natural compounds against a wide array of disease models to identify new and unexpected activities. wikipedia.org Given the likely polypharmacological nature of colubrinoside, it is plausible that its applications extend beyond its traditionally known uses.
Future research should focus on evaluating colubrinoside in a diverse range of disease models that reflect complex human pathologies. For instance, its potential anti-inflammatory and anti-proliferative properties make it a candidate for investigation in various cancer models, including cell lines, patient-derived xenografts, and genetically engineered mouse models. Similarly, its effects could be explored in models of neurodegenerative diseases, metabolic disorders, and autoimmune conditions, where complex signaling cascades are often dysregulated.
The selection of appropriate disease models is critical for success. In vitro high-throughput screening can rapidly assess the activity of colubrinoside against large panels of cancer cell lines or specific molecular targets. Promising hits can then be advanced to more complex in vivo models that better mimic the human disease environment. For example, investigating its effects in models of chronic inflammation could reveal novel applications in diseases like rheumatoid arthritis or inflammatory bowel disease. This broad-based screening approach increases the probability of discovering novel therapeutic avenues for this complex natural product.
Table 3: Potential Therapeutic Areas and Corresponding Disease Models for Colubrinoside
| Therapeutic Area | Potential Disease Indication | Relevant Preclinical Models |
|---|---|---|
| Oncology | Colorectal Cancer, Breast Cancer, Leukemia | Cancer cell lines, Spheroid/Organoid cultures, Xenograft models |
| Inflammation | Rheumatoid Arthritis, Inflammatory Bowel Disease | Collagen-induced arthritis models, DSS-induced colitis models |
| Neurodegeneration | Alzheimer's Disease, Parkinson's Disease | Transgenic mouse models, Cell-based models of neurotoxicity |
| Metabolic Disease | Type 2 Diabetes, Non-alcoholic fatty liver disease | High-fat diet-induced obesity models, db/db mice |
Sustainable Production and Bioprospecting of Colubrinoside-Rich Botanical Sources
The long-term viability of any drug derived from a natural source depends on a sustainable and reliable supply chain. The primary botanical source of colubrinoside is Colubrina asiatica, a shrubby plant that, in some regions like Florida, is considered an invasive species. invasive.org This invasive nature presents both a challenge and an opportunity. On one hand, its aggressive growth can disrupt local ecosystems and reduce biodiversity. invasive.org On the other hand, harvesting the plant for the extraction of colubrinoside could become part of a management strategy to control its spread, creating a sustainable source of the compound while simultaneously addressing an ecological problem.
Bioprospecting, the exploration of biodiversity for valuable new products, must be conducted ethically and sustainably. nih.gov This involves adhering to international agreements like the Convention on Biological Diversity, which mandates fair and equitable sharing of benefits arising from the use of genetic resources and associated traditional knowledge. wikipedia.orgbps.ac.uk Future efforts could also focus on bioprospecting for other species within the Colubrina genus or even unrelated plants that may produce colubrinoside or structurally similar compounds.
Beyond wild harvesting, alternative production strategies must be explored to ensure a consistent and environmentally friendly supply. Plant cell and tissue culture techniques offer a promising avenue for producing colubrinoside in a controlled laboratory setting, independent of geographical location and seasonal variations. This approach can also be optimized to enhance the yield of the desired compound. Furthermore, advances in synthetic biology and metabolic engineering could eventually enable the production of colubrinoside in microbial systems, providing a highly scalable and sustainable manufacturing platform.
Table 4: Strategies for Sustainable Sourcing of Colubrinoside
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Sustainable Wild Harvesting | Managing the harvest of invasive Colubrina asiatica populations. invasive.org | Ecological benefit, low initial cost. | Variable yield, potential for ecosystem disruption if not managed properly. |
| Cultivation | Establishing agricultural cultivation of Colubrina asiatica. | Consistent supply, quality control. | Land use requirements, potential for agricultural runoff. |
| Plant Cell Culture | Growing plant cells in bioreactors to produce colubrinoside. | Controlled production, high purity, not dependent on climate. | High initial investment, optimization of culture conditions can be complex. |
| Bioprospecting | Searching for new botanical sources of colubrinoside or similar compounds. wikipedia.orgnih.gov | Discovery of novel compounds, potential for more potent analogues. | Low success rate, requires adherence to international access and benefit-sharing regulations. bps.ac.uk |
Q & A
Q. Q1. What are the foundational pharmacological properties of colubrinoside, and what methodologies are employed to characterize them?
Colubrinoside (C₅₀H₇₈O₁₉) is a triterpenoid saponin with reported sedative effects in murine models . Initial characterization involves phytochemical extraction (e.g., ethanol/water solvent systems) followed by chromatographic purification (e.g., HPLC) and structural elucidation via NMR and mass spectrometry . Pharmacological assays, such as locomotor activity tests in rodents, are used to validate bioactivity. Researchers should cross-reference spectral data with existing databases to confirm molecular identity and purity .
Q. Q2. How can researchers ensure reproducibility in colubrinoside extraction protocols?
Standardized protocols require detailed documentation of solvent ratios (e.g., 70% ethanol), temperature, and extraction duration. Replicability hinges on reporting plant material sourcing (geographic origin, harvest season) and validation through triplicate experiments with statistical variance analysis (e.g., ANOVA). Supplemental materials should include raw chromatograms and NMR spectra .
Advanced Research Questions
Q. Q3. What experimental design challenges arise when isolating colubrinoside from complex plant matrices, and how are they resolved?
Challenges include co-elution of structurally similar saponins and low yield due to matrix interference. Solutions involve orthogonal purification methods (e.g., column chromatography followed by preparative HPLC) and solvent optimization (e.g., gradient elution with acetonitrile/water). Structural confirmation requires tandem MS/MS and 2D-NMR (COSY, HSQC) to resolve stereochemical ambiguities .
Q. Q4. How should conflicting data on colubrinoside’s bioactivity be analyzed?
Contradictions may arise from variations in assay models (e.g., in vitro vs. in vivo) or dosage regimes. Systematic reviews (PRISMA guidelines) and meta-analyses are critical to reconcile discrepancies. Researchers should assess study quality using tools like GRADE, focusing on bias risk and statistical power . For example, sedation efficacy in mice may differ from zebrafish models due to metabolic pathway variations .
Q. Q5. What advanced analytical methods validate colubrinoside’s purity and stability in pharmacological studies?
Stability studies employ accelerated degradation tests (e.g., heat, light, pH exposure) monitored via UPLC-PDA. Purity is validated using peak homogeneity (>95% by area) and mass balance approaches. For stability, Arrhenius modeling predicts shelf-life under controlled conditions .
Q. Q6. How can mechanistic studies elucidate colubrinoside’s molecular targets?
Techniques include receptor-binding assays (e.g., radioligand displacement), siRNA knockdowns, and molecular docking simulations. In vivo models may use transgenic animals to isolate GABAergic or serotonergic pathways implicated in sedation .
Methodological & Data Analysis Questions
Q. Q7. What strategies optimize colubrinoside synthesis or semi-synthesis for scalable research?
Semi-synthetic routes require optimizing reaction conditions (catalyst, solvent, temperature) using design-of-experiment (DoE) frameworks. Yield improvements are tracked via response surface methodology, while intermediates are characterized by FT-IR and X-ray crystallography .
Q. Q8. How can researchers assess colubrinoside’s synergistic interactions with other phytochemicals?
Isobolographic analysis or combination index (CI) methods quantify synergy in vitro. Dose-response matrices (e.g., checkerboard assays) paired with Bliss independence models identify additive, synergistic, or antagonistic effects .
Q. Q9. What longitudinal study designs are appropriate for evaluating colubrinoside’s chronic toxicity?
Chronic toxicity studies in rodents (OECD 452 guidelines) include histopathology, hematology, and organ-weight ratios over 6–12 months. Data are analyzed using repeated-measures ANOVA to distinguish dose-dependent effects from natural variability .
Interdisciplinary & Validation Questions
Q. Q10. How can ethnopharmacological claims about Colubrina asiatica be rigorously validated?
Ethnobotanical data are cross-referenced with phytochemical profiles (LC-MS) and bioassay results. Double-blind, placebo-controlled trials in relevant populations (e.g., traditional medicine users) establish clinical correlation .
Q. Q11. What frameworks guide the integration of colubrinoside research into broader pharmacological contexts?
PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria align studies with translational goals. For example, comparing colubrinoside’s efficacy to benzodiazepines in anxiety models ensures clinical relevance .
Data Reporting & Ethical Considerations
Q. Q12. How should negative or inconclusive results in colubrinoside studies be reported?
Negative data must be disclosed to avoid publication bias. Use CONSORT or ARRIVE checklists for animal studies, detailing sample size justification and confounding variables. Open-access repositories (e.g., Zenodo) ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
